molecular formula C14H18N2O2 B10978481 2-[(2-Cyclopentylacetyl)amino]benzamide

2-[(2-Cyclopentylacetyl)amino]benzamide

Cat. No.: B10978481
M. Wt: 246.30 g/mol
InChI Key: ORNJBXVPJZCFGT-UHFFFAOYSA-N
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Description

2-[(2-Cyclopentylacetyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core and a cyclopentylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopentylacetyl)amino]benzamide typically involves the following steps:

    Formation of the Cyclopentylacetyl Group: This can be achieved through the acylation of cyclopentane with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Amidation Reaction: The cyclopentylacetyl group is then reacted with 2-aminobenzamide. This reaction is usually carried out in a solvent like dichloromethane or ethanol, with a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the benzamide ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-Cyclopentylacetyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopentylacetyl)amino]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: A simpler analog with similar core structure but lacking the cyclopentylacetyl group.

    N-(2-Ethoxyphenyl)-3-[(cyclopentylacetyl)amino]benzamide: A related compound with an ethoxyphenyl group.

Uniqueness

2-[(2-Cyclopentylacetyl)amino]benzamide is unique due to the presence of the cyclopentylacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-[(2-cyclopentylacetyl)amino]benzamide

InChI

InChI=1S/C14H18N2O2/c15-14(18)11-7-3-4-8-12(11)16-13(17)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,18)(H,16,17)

InChI Key

ORNJBXVPJZCFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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